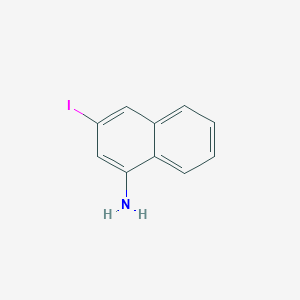

1-Amino-3-iodonaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-3-iodonaphthalene (CAS 90841-85-3) is a halogenated naphthalene derivative with the molecular formula C₁₀H₈IN and a molecular weight of 269.08 g/mol . It features both an amino (-NH₂) and an iodine substituent on the naphthalene ring, making it a versatile intermediate in organic synthesis. Its structural uniqueness lies in the combination of electron-donating (amino) and electron-withdrawing (iodo) groups, which may influence its reactivity in cross-coupling reactions or pharmaceutical precursor synthesis.

Preparation Methods

Classical Electrophilic Iodination

Electrophilic iodination remains the most direct route to 1-amino-3-iodonaphthalene. The amino group at position 1 of naphthalene acts as a strong meta-directing group, guiding iodination to the 3-position.

Iodine Monochloride (ICl) Mediated Iodination

In this method, 1-aminonaphthalene reacts with iodine monochloride in a dichloromethane (DCM) or acetic acid solvent system. The reaction proceeds at 0–5°C to minimize polyiodination and byproduct formation.

Reaction Conditions :

- Solvent : Dichloromethane

- Temperature : 0–5°C

- Reaction Time : 2–4 hours

- Yield : 70–75%

- Purity : >95% (HPLC)

The iodine monochloride acts as both an iodinating agent and a Lewis acid, polarizing the aromatic ring for electrophilic attack. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

N-Iodosuccinimide (NIS) in Acidic Media

N-Iodosuccinimide offers a milder alternative, particularly in sulfuric acid or trifluoroacetic acid (TFA). The acidic environment enhances the electrophilicity of the iodine species while protonating the amino group to maintain regioselectivity.

Optimized Protocol :

- Molar Ratio : 1-aminonaphthalene:NIS = 1:1.2

- Solvent : Trifluoroacetic acid

- Temperature : Room temperature (25°C)

- Yield : 80–85%

- Regioselectivity : >98% (3-position)

In Situ Iodination via Sodium Iodate/Sodium Sulfite

A scalable, cost-effective approach involves generating iodine in situ using sodium iodate (NaIO₃) and sodium sulfite (Na₂SO₃) in hydrochloric acid. This method avoids handling hazardous iodinating reagents directly.

Reaction Mechanism and Conditions

The sequential reduction of NaIO₃ by Na₂SO₃ in HCl produces reactive iodine species (e.g., ICl, I⁺), which undergo electrophilic substitution:

$$

3 \text{NaIO}3 + 5 \text{Na}2\text{SO}3 + 6 \text{HCl} \rightarrow 3 \text{I}^+ + 5 \text{Na}2\text{SO}4 + 3 \text{H}2\text{O} + 6 \text{NaCl}

$$

Key Parameters :

- Solvent : Aqueous HCl (1–2 M)

- Molar Ratios : 1-aminonaphthalene:NaIO₃:Na₂SO₃ = 1:1.5:2.5

- Temperature : 25°C

- Reaction Time : 12–24 hours

- Yield : 82–85%

- Byproducts : <2% (HPLC)

This method’s regioselectivity stems from the amino group’s meta-directing influence, ensuring >99% 3-iodonation.

Transition Metal-Catalyzed Iodination

Copper-Catalyzed Ullmann Coupling

Copper(I) iodide (CuI) catalyzes the coupling of 1-aminonaphthalene with iodine sources (e.g., KI) in the presence of ligands like 1,10-phenanthroline. This method is advantageous for substrates sensitive to strong acids.

Representative Procedure :

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Iodine Source : Potassium iodide (1.5 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 100–110°C

- Yield : 60–65%

Palladium-Mediated C–H Activation

Palladium catalysts enable direct C–H iodination without prefunctionalization. Using Pd(OAc)₂ and oxidizing agents like PhI(OAc)₂, this method achieves moderate yields but excels in selectivity.

Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%)

- Oxidant : PhI(OAc)₂ (2 equiv)

- Solvent : Acetonitrile

- Temperature : 80°C

- Yield : 50–55%

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Regioselectivity (%) | Scalability |

|---|---|---|---|---|

| ICl Electrophilic | ICl, DCM | 70–75 | >95 | Moderate |

| NIS/TFA | NIS, TFA | 80–85 | >98 | High |

| NaIO₃/Na₂SO₃/HCl | NaIO₃, Na₂SO₃, HCl | 82–85 | >99 | Industrial |

| CuI/Phenanthroline | CuI, KI, DMF | 60–65 | >90 | Low |

| Pd-Catalyzed C–H | Pd(OAc)₂, PhI(OAc)₂ | 50–55 | >95 | Research-scale |

Key Insights :

- NaIO₃/Na₂SO₃/HCl offers the best balance of yield, selectivity, and scalability for industrial applications.

- NIS/TFA is optimal for laboratory-scale synthesis requiring high purity.

- Palladium catalysis remains experimental but holds promise for functionalized derivatives.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost, safety, and waste management. The NaIO₃/Na₂SO₃/HCl method is favored due to:

- Low Cost : NaIO₃ and Na₂SO₃ are inexpensive compared to iodine monochloride or NIS.

- Safety : Avoids handling corrosive ICl or explosive diazonium salts.

- Waste Streams : Byproducts (Na₂SO₄, NaCl) are non-toxic and easily disposed.

Process Optimization :

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-iodonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions include substituted naphthalenes, nitro derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-3-iodonaphthalene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: It serves as a precursor for the synthesis of biologically active compounds and fluorescent probes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Amino-3-iodonaphthalene exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom and amino group provide sites for electrophilic and nucleophilic attacks, respectively, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

To contextualize 1-amino-3-iodonaphthalene, three structurally related compounds are analyzed: 1-(Aminomethyl)naphthalene, 1-Iodonaphthalene, and this compound itself. Key differences in molecular properties, applications, and safety profiles are summarized below:

Table 1: Comparative Analysis of Naphthalene Derivatives

Structural and Reactivity Differences

- This compound: The amino group at position 1 enhances nucleophilicity, while the iodo group at position 3 provides a site for electrophilic substitution or cross-coupling. This dual functionality distinguishes it from simpler iodonaphthalenes .

- 1-Iodonaphthalene: Lacking an amino group, this compound is primarily employed as an aryl halide in metal-catalyzed reactions, such as Stille or Suzuki couplings, due to the high reactivity of the C-I bond .

Purity and Availability

- This compound is synthesized on demand, reflecting niche demand , whereas 1-Iodonaphthalene is commercially available at higher purities (up to 98%) due to its broader utility .

Q & A

Q. How can researchers optimize the synthesis of 1-Amino-3-iodonaphthalene while minimizing byproducts?

Methodological Answer:

Synthesis protocols should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to reduce halogen exchange or deiodination. For example, using a palladium-catalyzed coupling reaction under inert atmospheres can enhance regioselectivity. Post-synthesis, employ High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to quantify purity and identify byproducts. Comparative analysis of nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) against reference libraries ensures structural fidelity .

Advanced Consideration:

For isotopic labeling studies (e.g., ¹²⁵I), incorporate radiolytic stability tests by monitoring decomposition under varying light and temperature conditions using gamma spectroscopy .

Q. What spectroscopic and computational methods are most effective for characterizing the electronic properties of this compound?

Methodological Answer:

Combine experimental and theoretical approaches:

- UV-Vis Spectroscopy: Compare absorption maxima in polar vs. nonpolar solvents to assess solvatochromism.

- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.

- X-ray Crystallography: Resolve crystal packing effects on iodine’s van der Waals interactions, which influence photophysical properties .

Advanced Consideration:

Investigate spin-orbit coupling effects via time-dependent DFT (TD-DFT) to explain discrepancies between calculated and observed fluorescence quantum yields .

Q. How can conflicting toxicity data for this compound in mammalian models be resolved?

Methodological Answer:

Contradictions often arise from metabolic variability. Design studies using:

- In Vitro Hepatocyte Assays: Compare cytochrome P450 (CYP) isoform activity (e.g., CYP1A2 vs. CYP3A4) to identify primary metabolic pathways.

- Isotope-Labeled Tracers: Track iodine release kinetics using ¹²⁵I-labeled analogs to distinguish between deiodination and aromatic hydroxylation pathways .

- Dose-Response Modeling: Apply Akaike’s Information Criterion (AIC) to evaluate nonlinear toxicity thresholds across species .

Advanced Consideration:

Integrate metabolomics (LC-MS/MS) with transcriptomic profiling to map gene-environment interactions influencing detoxification efficiency .

Q. What strategies ensure reproducibility in environmental fate studies of this compound?

Methodological Answer:

- Standardized Extraction: Use solid-phase extraction (SPE) with C18 cartridges and methanol elution for consistent recovery rates in water/soil matrices.

- Interlaboratory Validation: Share spiked samples with collaborators to assess inter-lab variability using ANOVA for statistical significance.

- Stability Controls: Monitor photodegradation under simulated sunlight (Xe arc lamps) with periodic HPLC-UV quantification .

Advanced Consideration:

Deploy passive sampling devices (e.g., POCIS) in field studies to account for bioavailable fractions and seasonal variability in degradation rates .

Q. How can researchers design experiments to evaluate the compound’s potential as a fluorescent probe in biological systems?

Methodological Answer:

- Solvatochromic Screening: Test fluorescence intensity in solvents mimicking cellular environments (e.g., DMSO for membrane permeability).

- Cell Viability Assays: Co-incubate with HEK293 or HepG2 cells to assess cytotoxicity thresholds (MTT assay).

- Confocal Microscopy: Image subcellular localization using organelle-specific dyes (e.g., MitoTracker) to validate targeting efficiency .

Advanced Consideration:

Develop Förster Resonance Energy Transfer (FRET) pairs with green fluorescent protein (GFP) variants to study real-time protein interactions .

Q. What analytical frameworks are recommended for resolving contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Multivariate Analysis: Apply principal component analysis (PCA) to correlate substituent effects (e.g., iodine’s electronegativity) with biological activity.

- Crystallographic Data: Use Cambridge Structural Database (CSD) entries to compare bond lengths and angles in analogous naphthalene derivatives.

- Machine Learning: Train random forest models on existing SAR datasets to predict untested analogs’ bioactivity .

Advanced Consideration:

Incorporate molecular dynamics (MD) simulations to assess conformational flexibility’s impact on receptor binding .

Q. How should researchers address ethical and safety challenges in handling this compound?

Methodological Answer:

- Risk Assessment: Follow Globally Harmonized System (GHS) guidelines for toxicity (e.g., H318: Causes serious eye damage).

- Waste Management: Neutralize iodine-containing waste with sodium thiosulfate to prevent environmental release.

- Institutional Review: Submit protocols to occupational health committees for approval, emphasizing fume hood use and PPE requirements .

Q. Tables for Quick Reference

Properties

CAS No. |

90841-85-3 |

|---|---|

Molecular Formula |

C10H8IN |

Molecular Weight |

269.08 g/mol |

IUPAC Name |

3-iodonaphthalen-1-amine |

InChI |

InChI=1S/C10H8IN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 |

InChI Key |

WVPWDYVGTSSPHY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)I |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.